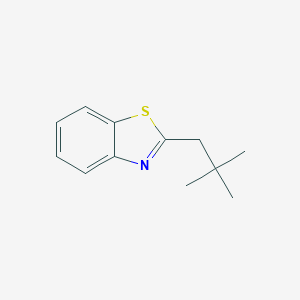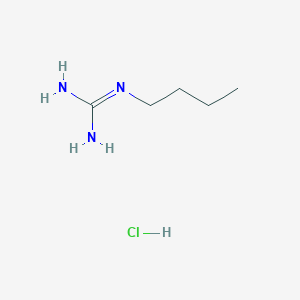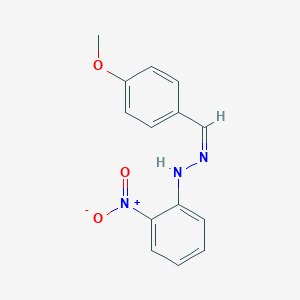![molecular formula C25H37N3O4 B102303 l-Tryptophan, N-[N-(1-oxodecyl)-beta-alanyl]-, methyl ester CAS No. 15939-57-8](/img/structure/B102303.png)
l-Tryptophan, N-[N-(1-oxodecyl)-beta-alanyl]-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cytidine 5’-monophosphate, also known as 5’-cytidylic acid, is a nucleotide that serves as a monomer in RNA. It is an ester of phosphoric acid with the nucleoside cytidine. The compound consists of a phosphate group, the pentose sugar ribose, and the nucleobase cytosine . Cytidine 5’-monophosphate plays a crucial role in various biological processes, including the synthesis of RNA and the regulation of cellular metabolism.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of cytidine 5’-monophosphate involves the reaction between cytidine and a phosphating agent such as phosphorus oxychloride. The reaction is typically carried out at temperatures ranging from -15°C to -5°C under normal pressure. After the reaction reaches a conversion rate of over 85%, ice water is added to terminate the reaction. The mixture is then hydrolyzed at 0-5°C, followed by extraction with an alkyl halide. The organic phase is separated, and the water phase is neutralized to a pH of 3-4 and cooled to crystallize the product .
Industrial Production Methods
In industrial settings, cytidine 5’-monophosphate can be produced using an enzymatic biosynthesis system. This method involves the use of cytidine kinase for the biotransformation of cytidine to cytidine 5’-monophosphate, coupled with polyphosphate kinase for adenosine triphosphate regeneration. The process is optimized to enhance the yield and titer of the product, making it a green and efficient approach for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Cytidine 5’-monophosphate undergoes various chemical reactions, including phosphorylation, hydrolysis, and enzymatic transformations.
Phosphorylation: Cytidine 5’-monophosphate can be phosphorylated to form cytidine diphosphate and cytidine triphosphate.
Hydrolysis: The compound can be hydrolyzed to cytidine and phosphoric acid under acidic or enzymatic conditions.
Enzymatic Transformations: Enzymes such as uridine-cytidine kinase and acetate kinase can catalyze the transformation of cytidine 5’-monophosphate to other nucleotide derivatives.
Common Reagents and Conditions
Phosphorus Oxychloride: Used in the initial phosphorylation reaction.
Adenosine Triphosphate (ATP): Acts as a phosphate donor in phosphorylation reactions.
Alkyl Halides: Used for extraction during the purification process.
Major Products
Cytidine Diphosphate (CDP): Formed by the phosphorylation of cytidine 5’-monophosphate.
Cytidine Triphosphate (CTP): Further phosphorylation of cytidine diphosphate leads to the formation of cytidine triphosphate.
Wissenschaftliche Forschungsanwendungen
Cytidine 5’-monophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of RNA and other nucleotide derivatives.
Biology: The compound plays a vital role in the regulation of cellular metabolism and the synthesis of RNA.
Medicine: Cytidine 5’-monophosphate is used in the development of antiviral and anticancer drugs.
Wirkmechanismus
Cytidine 5’-monophosphate exerts its effects through several molecular targets and pathways:
RNA Synthesis: It serves as a precursor for the synthesis of RNA, which is essential for protein synthesis and gene expression.
Enzyme Activation: The compound activates enzymes such as cytidine monophosphate kinase, which catalyzes the phosphorylation of cytidine 5’-monophosphate to cytidine diphosphate.
Cellular Metabolism: Cytidine 5’-monophosphate is involved in the regulation of cellular metabolism by participating in nucleotide biosynthesis and energy transfer processes.
Vergleich Mit ähnlichen Verbindungen
Cytidine 5’-monophosphate can be compared with other similar compounds such as uridine monophosphate and thymidine monophosphate:
Uridine Monophosphate (UMP): Like cytidine 5’-monophosphate, uridine monophosphate is a nucleotide used in RNA synthesis.
Thymidine Monophosphate (TMP): Thymidine monophosphate is a nucleotide used in DNA synthesis.
Uniqueness
Cytidine 5’-monophosphate is unique due to its specific role in RNA synthesis and its involvement in various biochemical pathways. Its ability to undergo phosphorylation to form cytidine diphosphate and cytidine triphosphate further distinguishes it from other nucleotides .
List of Similar Compounds
- Uridine Monophosphate (UMP)
- Thymidine Monophosphate (TMP)
- Adenosine Monophosphate (AMP)
- Guanosine Monophosphate (GMP)
Eigenschaften
CAS-Nummer |
15939-57-8 |
|---|---|
Molekularformel |
C25H37N3O4 |
Molekulargewicht |
443.6 g/mol |
IUPAC-Name |
methyl (2S)-2-[3-(decanoylamino)propanoylamino]-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C25H37N3O4/c1-3-4-5-6-7-8-9-14-23(29)26-16-15-24(30)28-22(25(31)32-2)17-19-18-27-21-13-11-10-12-20(19)21/h10-13,18,22,27H,3-9,14-17H2,1-2H3,(H,26,29)(H,28,30)/t22-/m0/s1 |
InChI-Schlüssel |
ASRRMDLQLAJNSB-QFIPXVFZSA-N |
Isomerische SMILES |
CCCCCCCCCC(=O)NCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OC |
SMILES |
CCCCCCCCCC(=O)NCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC |
Kanonische SMILES |
CCCCCCCCCC(=O)NCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC |
Synonyme |
N-Decanoyl-βAla-L-Trp-OMe |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



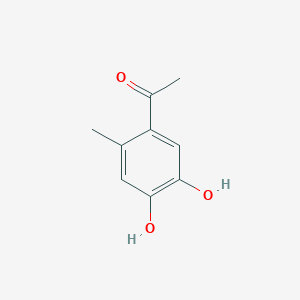


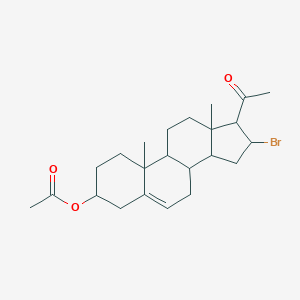

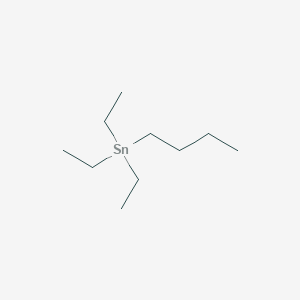
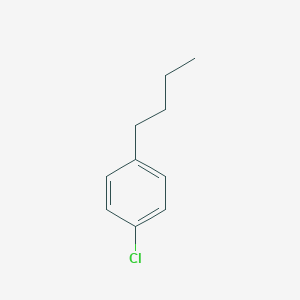
![Bis[2-(trimethylsilyloxy)ethyl] Ether](/img/structure/B102230.png)
